molecular formula C7H4BrFO2 B1273059 5-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 251300-28-4

5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B1273059
Key on ui cas rn: 251300-28-4
M. Wt: 219.01 g/mol
InChI Key: YYCQXIWKIRQWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956222B2

Procedure details

To a solution of 4-bromo-2-fluorophenol (100 g, 0.52 mol) in trifluoroacetic acid (TFA) (400 mL) , hexamethylenetetramine (HMT) (146.8 g, 1.05 mol) was added under a nitrogen atmosphere in three portions over 20 minutes, the mixture was stirred at room temperature for 20 minutes, and then at 90° C. for 13 hours, and then cooled to room temperature. Water (600 mL) and a 50% aqueous solution of sulfuric acid (300 ML) were sequentially added thereto at room temperature, and the mixture was stirred at room temperature for two hours. The resultant mixture was extracted three times with ethyl acetate (1 L), the organic layer was washed four times with 1 N aqueous solution of hydrochloric acid (1 L), twice with saturated saline, and dried over anhydrous magnesium sulfate. The solvent was distilled off from the organic layer under reduced pressure and the residue was azeotroped twice with toluene. Ethanol (20 mL) was added to the residue, and the solid obtained after filtration of the suspended solution was washed twice with ethanol (10 mL) to give 49.6 g of the title compound (yield: 43%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([F:9])[CH:3]=1.[CH2:10]1N2CN3CN(C2)CN1C3.[OH2:20].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([OH:8])=[C:6]([CH:7]=1)[CH:10]=[O:20]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F
Name
Quantity
146.8 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
400 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 90° C. for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
at room temperature, and the mixture was stirred at room temperature for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted three times with ethyl acetate (1 L)
WASH
Type
WASH
Details
the organic layer was washed four times with 1 N aqueous solution of hydrochloric acid (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with saturated saline, and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the organic layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped twice with toluene
ADDITION
Type
ADDITION
Details
Ethanol (20 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
after filtration of the suspended solution
WASH
Type
WASH
Details
was washed twice with ethanol (10 mL)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C(=C(C=O)C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 49.6 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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